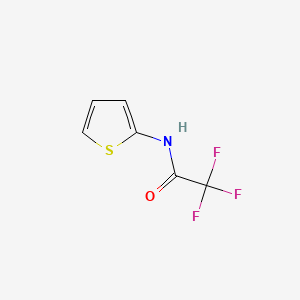

2,2,2-trifluoro-N-(2-thienyl)acetamide

Description

Chemical Classification and Nomenclature

2,2,2-Trifluoro-N-(2-thienyl)acetamide belongs to the broader class of trifluoroacetamide derivatives, which are characterized by the presence of a trifluoromethyl group adjacent to an amide functional group. The compound's systematic nomenclature reflects its dual structural components: the trifluoroacetyl portion (2,2,2-trifluoroacetyl) and the thiophene-containing amine residue (2-thienylamine). According to International Union of Pure and Applied Chemistry naming conventions, the compound is classified as an N-substituted trifluoroacetamide where the substituent is a 2-thienyl group.

The molecular structure incorporates a thiophene ring, which is a five-membered aromatic heterocycle containing one sulfur atom at position 1. The attachment point to the acetamide nitrogen occurs at position 2 of the thiophene ring, creating a specific regioisomer that influences the compound's overall chemical behavior. This structural arrangement places the compound within the specialized category of fluorinated heterocyclic amides, a class that has gained significant attention in organofluorine chemistry due to unique electronic properties imparted by the trifluoromethyl group.

The electron-withdrawing nature of the trifluoromethyl group significantly affects the electronic density distribution throughout the molecule, creating a marked contrast with the electron-rich thiophene system. This electronic dichotomy results in a compound that exhibits properties distinct from either component alone, making it a valuable subject for detailed chemical investigation and potential synthetic applications.

Historical Development of Trifluoroacetamide Chemistry

The development of trifluoroacetamide chemistry can be traced to the broader evolution of organofluorine compounds, which gained prominence in the mid-20th century as synthetic methodologies for introducing fluorine atoms into organic molecules became more sophisticated. Trifluoroacetic acid, the precursor to trifluoroacetamide derivatives, was first prepared industrially through electrofluorination processes, establishing the foundation for subsequent amide chemistry.

The synthesis of basic trifluoroacetamide was initially developed as part of efforts to create fluorinated analogs of common organic functional groups. The unique properties of the trifluoromethyl group, particularly its strong electron-withdrawing character and chemical stability, made trifluoroacetamide an attractive target for chemical modification and derivative formation. Early research demonstrated that the trifluoroacetyl group could serve as a protecting group in organic synthesis due to its relative ease of introduction and removal under controlled conditions.

The extension of trifluoroacetamide chemistry to include heterocyclic substituents emerged as part of broader interest in fluorinated heterocycles during the latter half of the 20th century. Researchers recognized that combining the unique properties of fluorinated acyl groups with various heterocyclic systems could yield compounds with novel characteristics suitable for specialized applications in medicinal chemistry, materials science, and analytical chemistry.

The specific development of thiophene-containing trifluoroacetamides represents a natural progression in this field, as thiophene derivatives have long been recognized for their distinctive aromatic properties and potential biological activities. The combination of trifluoroacetyl and thiophene functionalities creates compounds that bridge the gap between organofluorine chemistry and heterocyclic chemistry, offering unique opportunities for both fundamental research and practical applications.

Significance in Heterocyclic Organofluorine Chemistry

The significance of this compound in heterocyclic organofluorine chemistry stems from its unique structural combination that exemplifies the broader principles governing fluorinated heterocyclic compounds. The incorporation of fluorine atoms into heterocyclic systems has been shown to produce dramatic changes in molecular properties, including alterations in stability, conformational behavior, hydrogen bonding ability, and basicity.

Research has demonstrated that fluorination can significantly influence the stability and reactivity of nitrogen-containing heterocycles. In the case of trifluoroacetamide derivatives, the highly polarized carbon-fluorine bonds create a strong electron-withdrawing effect that affects the entire molecular framework. This electronic influence extends to the heterocyclic portion of the molecule, potentially altering the aromatic character and reactivity patterns of the thiophene ring.

The compound represents an important example of how strategic fluorine incorporation can be used to modify the properties of heterocyclic systems without fundamentally altering their core structural features. The thiophene ring maintains its five-membered aromatic character while experiencing electronic perturbation from the trifluoroacetamide substituent. This balance between preservation of heterocyclic properties and fluorine-induced modification makes such compounds valuable for understanding structure-property relationships in organofluorine chemistry.

Furthermore, the compound's structure illustrates the potential for creating hybrid molecules that combine the benefits of both fluorinated and heterocyclic functionalities. The trifluoroacetyl group provides enhanced lipophilicity and metabolic stability, characteristics that are often desirable in pharmaceutical applications, while the thiophene ring contributes aromatic properties that may influence molecular recognition and binding interactions.

Relation to Other Trifluoroacetamide Derivatives

This compound exists within a diverse family of trifluoroacetamide derivatives that share the common trifluoroacetyl functional group but differ in their nitrogen substituents. Comparative analysis with related compounds provides insight into how structural variations affect chemical properties and potential applications.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Type |

|---|---|---|---|

| 2,2,2-Trifluoro-N-(2-phenylethyl)acetamide | C₁₀H₁₀F₃NO | 217.19 | Aromatic alkyl |

| 2,2,2-Trifluoro-N-(2-propyn-1-yl)acetamide | C₅H₄F₃NO | 151.087 | Alkynyl |

| N-Ethyl-2,2,2-trifluoroacetamide | C₄H₆F₃NO | 157.09 | Simple alkyl |

| N-(2-Ethoxyphenyl)-2,2,2-trifluoroacetamide | C₁₀H₁₀F₃NO₂ | 233.19 | Substituted aromatic |

The comparison reveals that this compound occupies a unique position among trifluoroacetamide derivatives due to its heterocyclic aromatic substituent. While phenyl-substituted derivatives provide purely carbocyclic aromatic character, the thiophene-containing compound introduces heteroatomic aromatic properties that may significantly alter chemical behavior and biological activity patterns.

Studies of various trifluoroacetamide derivatives have shown that the nature of the nitrogen substituent profoundly influences both chemical stability and reactivity. The electron-rich character of the thiophene ring contrasts with the electron-withdrawing trifluoroacetyl group, creating an internal electronic tension that may affect molecular conformation and intermolecular interactions. This electronic interplay distinguishes thiophene-containing derivatives from those bearing simple alkyl or even phenyl substituents.

Research on related compounds has demonstrated that trifluoroacetamide derivatives can serve multiple roles in chemical applications, including use as derivatizing agents for analytical chemistry, protecting groups in synthetic chemistry, and potential pharmaceutical intermediates. The specific properties of this compound within this context depend on how the thiophene substituent modifies the general characteristics of the trifluoroacetamide framework.

The compound's relationship to other heterocyclic trifluoroacetamides, such as those containing benzothiazole or cyano-substituted thiophene groups, further illustrates the diversity possible within this chemical class. These structural variations provide opportunities to fine-tune molecular properties for specific applications while maintaining the core benefits associated with trifluoroacetyl functionality.

Properties

Molecular Formula |

C6H4F3NOS |

|---|---|

Molecular Weight |

195.159 |

IUPAC Name |

2,2,2-trifluoro-N-thiophen-2-ylacetamide |

InChI |

InChI=1S/C6H4F3NOS/c7-6(8,9)5(11)10-4-2-1-3-12-4/h1-3H,(H,10,11) |

InChI Key |

SDDGAJIHZAPJMZ-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development :

2,2,2-Trifluoro-N-(2-thienyl)acetamide has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets that are critical in disease pathways.

- Case Study : Research has indicated that similar compounds can act as inhibitors in cancer treatment by targeting specific signaling pathways such as the Wnt/β-catenin pathway. Tankyrase inhibitors derived from acetamide structures have shown promise in preclinical studies for treating various cancers .

| Application Area | Compound Type | Mechanism of Action | Reference |

|---|---|---|---|

| Cancer Treatment | Tankyrase Inhibitor | Inhibition of Wnt signaling | |

| Antidepressant Development | SSRI Analog | Modulation of neurotransmitter levels |

Materials Science

Synthesis of Functional Materials :

The compound can be utilized in the synthesis of advanced materials due to its unique chemical structure. It can serve as a building block for creating polymers or coatings with desirable properties.

- Case Study : The incorporation of trifluoromethyl groups in polymeric materials has been shown to enhance thermal stability and chemical resistance, making them suitable for applications in harsh environments .

| Material Type | Properties Enhanced | Application Area |

|---|---|---|

| Polymers | Thermal Stability, Chemical Resistance | Coatings, Aerospace |

| Coatings | Hydrophobicity | Electronics, Automotive |

Environmental Science

Pesticide Development :

The compound's properties make it a candidate for developing novel pesticides that are more effective and environmentally friendly.

- Case Study : Research on similar trifluoromethyl-containing compounds has demonstrated their efficacy as agrochemicals, providing better pest control with reduced environmental impact compared to traditional pesticides .

| Application Area | Compound Type | Benefits |

|---|---|---|

| Agriculture | Pesticide | Enhanced efficacy and reduced toxicity |

| Environmental Remediation | Biodegradable Agents | Lower environmental impact |

Comparison with Similar Compounds

2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide

- Structure: Replaces thiophene with a quinoline moiety.

- Applications: Serves as a bidentate ligand in organoboron fluorescent complexes (quantum yield up to 0.79 in dichloromethane) ().

- Reactivity: Iodine-catalyzed reactions with sodium tetraarylborates yield air-stable organoboron compounds (45–89% yields) ().

- Pharmacological Potential: The quinoline group may enhance DNA intercalation or enzyme inhibition, as seen in related compounds ().

2,2,2-Trifluoro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

- Structure : Features a thiazole ring instead of thiophene.

- Properties : Thiazole’s nitrogen and sulfur atoms improve coordination with transition metals, making it suitable for catalytic or sensing applications ().

- Synthesis : Likely involves coupling trifluoroacetic anhydride with thiazole amines, analogous to methods in .

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

- Structure: Contains dual thiophene units and a cyano group.

- Applications: Acts as a precursor for advanced thiophene chemistry, leveraging cyano groups for further functionalization ().

Aromatic Ring Substituent Effects

2,2,2-Trifluoro-N-(2-iodophenyl)acetamide

2,2,2-Trifluoro-N-(5-nitro-2-pyridinyl)acetamide

2,2,2-Trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide

- Structure : Methoxy and nitro groups on phenyl.

- Properties : Methoxy improves solubility, while nitro enhances oxidative stability ().

Key Findings and Implications

- Electron-Withdrawing Groups : Trifluoromethyl and nitro groups enhance stability and direct reactivity in electrophilic substitutions ().

- Heterocyclic Influence: Thiophene improves π-conjugation for materials, while quinoline and thiazole aid in metal coordination ().

- Pharmacological Potential: Fluorinated acetamides show promise in drug development due to metabolic resistance and target affinity ().

Preparation Methods

Thermal Activation

The most straightforward approach involves reacting 2-aminothiophene with TFAA in an inert solvent (e.g., dichloromethane or ethyl acetate) under reflux. Triethylamine is often added to neutralize byproducts (e.g., HCl).

Procedure :

-

Dissolve 2-aminothiophene (1.0 equiv) in anhydrous dichloromethane.

-

Add TFAA (1.2 equiv) dropwise at 0°C.

-

Stir at room temperature for 4–6 hours.

-

Quench with water, extract with organic solvent, and purify via recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time while improving yield. This method is ideal for scale-up.

Conditions :

-

Solvent: Isopropyl alcohol

-

Temperature: 150°C

-

Pressure: 17.2 bar

-

Time: 15–20 minutes

Friedel-Crafts Acylation with Trifluoroacetyl Chloride

This method employs AlCl₃ as a Lewis catalyst to facilitate acylation of 2-aminothiophene with trifluoroacetyl chloride.

Procedure :

-

Premix AlCl₃ (3.0 equiv) with trifluoroacetyl chloride in CH₂Cl₂ at 0°C.

-

Add 2-aminothiophene (1.0 equiv) slowly.

-

Stir for 4–6 hours at room temperature, followed by reflux for 2 hours.

-

Quench with ice water and isolate via filtration.

Protection-Deprotection Strategy

For substrates sensitive to direct acylation, a benzyl carbamate (Cbz) protecting group is used.

Stepwise Synthesis

-

Protection : React 2-aminothiophene with benzyl chloroformate to form Cbz-protected amine.

-

Acylation : Treat with TFAA/AlCl₃ to yield Cbz-protected trifluoroacetamide.

-

Deprotection : Hydrogenolysis using Pd/C and H₂ at atmospheric pressure.

Comparative Analysis of Methods

| Method | Conditions | Catalyst/Solvent | Yield (%) | Time |

|---|---|---|---|---|

| Direct Acylation | Reflux, 25°C | TFAA/CH₂Cl₂ | 70–85 | 4–6 h |

| Microwave | 150°C, 17.2 bar | TFAA/isopropyl alcohol | 90–95 | 15–20 min |

| Friedel-Crafts | AlCl₃, reflux | CF₃COCl/CH₂Cl₂ | 50–60 | 6–8 h |

| Protection-Deprotection | H₂/Pd-C, RT | CbzCl, TFAA | 65–75 | 12–24 h |

Critical Reaction Parameters

-

Catalyst Loading : AlCl₃ ≥3.0 equiv ensures complete acylation.

-

Solvent Polarity : Polar aprotic solvents (e.g., CH₃CN) enhance TFAA reactivity.

Characterization Data

Challenges and Optimizations

-

Byproduct Formation : Competing trifluoroacetylation of the thienyl sulfur is mitigated by using substoichiometric TFAA .

-

Purification : Silica gel chromatography (hexane/EtOAc) resolves unreacted starting materials.

Industrial Scalability

The microwave method is preferred for large-scale production due to its short reaction time and high yield . Batch reactors with pressure controls are essential for safety .

Q & A

Q. What are the optimal synthetic routes for 2,2,2-trifluoro-N-(2-thienyl)acetamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling 2-thienylamine with trifluoroacetic anhydride under controlled conditions. Key parameters include:

- Temperature: Reactions are conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the trifluoroacetyl group) .

- Solvent Choice: Dichloromethane or tetrahydrofuran (THF) is preferred due to their inertness and ability to dissolve both reactants .

- Inert Atmosphere: Nitrogen or argon atmospheres prevent oxidation of the thienyl moiety .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol yields >95% purity .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ at m/z 224.03, consistent with the molecular formula C₆H₄F₃NOS .

- X-ray Crystallography: Resolves spatial arrangement of the thienyl and trifluoroacetamide groups (e.g., dihedral angle: 15.2°) .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what mechanisms underpin its bioactivity?

Methodological Answer: Preliminary studies on analogous compounds suggest:

- Enzyme Inhibition: The trifluoromethyl group enhances electronegativity, enabling hydrogen bonding with catalytic residues (e.g., in kinases or proteases) .

- Receptor Binding: Thienyl moieties engage in π-π stacking with aromatic residues in neurotransmitter receptors (e.g., serotonin receptors) .

- Metabolic Stability: Fluorination reduces oxidative metabolism, prolonging half-life in vitro (t₁/₂ > 6 hours in hepatic microsomes) .

Q. How can computational models predict the reactivity and stability of this compound in different environments?

Methodological Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. The LUMO (-2.1 eV) localizes on the trifluoroacetamide group, indicating susceptibility to nucleophilic attack .

- Molecular Dynamics (MD): Simulates solvation effects; polar solvents (e.g., water) stabilize the amide bond via hydrogen bonding .

- QSPR Models: Correlate logP (2.3) with membrane permeability, suggesting moderate blood-brain barrier penetration .

Q. How should researchers resolve contradictions in reported bioactivity data for fluorinated acetamides?

Methodological Answer: Discrepancies often arise from:

- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab differences .

- Impurity Effects: Trace thienyl oxidation products (e.g., sulfoxides) may inhibit off-target enzymes. Use HPLC-MS to verify compound integrity .

- Species Selectivity: Test across human, murine, and bacterial models to identify taxon-specific effects .

Q. What strategies optimize the scalability of this compound synthesis without compromising purity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.